(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine
CAS No.:
Cat. No.: VC18388432
Molecular Formula: C12H11FN2O
Molecular Weight: 218.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FN2O |
|---|---|
| Molecular Weight | 218.23 g/mol |
| IUPAC Name | (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C12H11FN2O/c13-7-1-4-11-10(5-7)9-3-2-8(15-16)6-12(9)14-11/h1,4-5,14,16H,2-3,6H2/b15-8- |
| Standard InChI Key | LXOISCFAAKOVPU-NVNXTCNLSA-N |
| Isomeric SMILES | C\1CC2=C(C/C1=N\O)NC3=C2C=C(C=C3)F |
| Canonical SMILES | C1CC2=C(CC1=NO)NC3=C2C=C(C=C3)F |
Introduction
Structural Features
The compound has a unique molecular structure characterized by:
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Tetrahydrocarbazole Core: A bicyclic framework that includes a six-membered aromatic ring fused with a five-membered nitrogen-containing ring.
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Fluorine Substitution: The fluorine atom at the 6-position of the tetrahydrocarbazole moiety enhances its physicochemical properties such as lipophilicity and binding affinity.
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Hydroxylamine Functional Group: The presence of this group contributes to its reactivity and potential biological activity.
Key Structural Properties:
| Property | Details |
|---|---|
| Molecular Formula | C13H12FN2O |
| Molecular Weight | ~230.25 g/mol |
| Functional Groups | Fluorine (F), Hydroxylamine (-N=O) |
| Lipophilicity Enhancement | Due to fluorine substitution |
Synthesis
The synthesis of (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine typically involves:
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Formation of the Tetrahydrocarbazole Core:
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Cyclization reactions are used to construct the bicyclic framework.
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Reagents such as indoles or aniline derivatives are commonly employed.
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Introduction of Fluorine:
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Selective fluorination at the 6-position is achieved using fluorinating agents.
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Hydroxylamine Functionalization:
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The hydroxylamine group is introduced through condensation reactions with hydroxylamine derivatives.
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These steps can be optimized for yield and purity by varying reaction conditions such as temperature and solvent systems.
Biological Significance
The compound's structural features make it a candidate for various biological applications:
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Potential Therapeutic Applications:
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Fluorine substitution enhances lipophilicity and may improve drug-like properties such as bioavailability and target binding.
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Preliminary studies suggest activity against enzymes and receptors involved in disease pathways.
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Interaction with Biological Targets:
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The hydroxylamine group can participate in redox reactions or form covalent bonds with biological macromolecules.
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Its tetrahydrocarbazole core is known to interact with proteins and DNA.
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Comparison with Analogous Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-chloro-2,3,4,9-tetrahydrocarbazol-1-one | Chlorine substituent instead of fluorine | Different reactivity and activity |
| 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one | Methyl substituent affecting sterics | Altered electronic properties |
Applications in Medicinal Chemistry
(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine holds promise for several applications:
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Drug Development:
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Its fluorinated structure may improve pharmacokinetics.
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Potential applications include enzyme inhibition and receptor modulation.
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Material Science:
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The compound’s reactivity could be exploited in the synthesis of advanced materials or catalysts.
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Biological Research Tools:
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It can serve as a probe to study hydroxylamine-mediated biochemical pathways.
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Challenges and Future Directions
While promising, there are challenges associated with this compound:
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Synthetic Complexity:
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Multi-step synthesis requires optimization for scalability.
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Limited Biological Data:
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More studies are needed to confirm its therapeutic potential.
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Future Research Areas:
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Detailed pharmacological profiling.
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Exploration of derivatives with modified functional groups for enhanced activity.
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